molecular formula C11H13NOS B8735743 4-[(5-Ethynyl-2-thienyl)methyl]morpholine

4-[(5-Ethynyl-2-thienyl)methyl]morpholine

Cat. No.: B8735743
M. Wt: 207.29 g/mol
InChI Key: ZGVGQHFBRWPWQG-UHFFFAOYSA-N
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Description

4-[(5-Ethynyl-2-thienyl)methyl]morpholine is a compound that features a thiophene ring substituted with an ethynyl group at the 5-position and a morpholine ring attached via a methylene bridge. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Ethynyl-2-thienyl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Ethyl-substituted thiophene derivatives.

    Substitution: N-alkylated or N-acylated morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine depends on its specific application:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

4-[(5-ethynylthiophen-2-yl)methyl]morpholine

InChI

InChI=1S/C11H13NOS/c1-2-10-3-4-11(14-10)9-12-5-7-13-8-6-12/h1,3-4H,5-9H2

InChI Key

ZGVGQHFBRWPWQG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)CN2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-ethynylthiophene-2-carbaldehyde (88 mg, 0.646 mmol), morpholine (56 uL, 0.646 mmol) in 1,2-dichloroethane (3.0 mL) was added a drop of AcOH. The mixture was stirred for 15 min and then NaBH(OAc)3 (205 mg, 0.969 mmol) was added and stirred at room temperature for 18 h. The reaction was diluted with CH2Cl2 (30 mL) and washed with saturated NaHCO3 (2×5 mL), brine (5 mL), and the organic layer dried over MgSO4. The solvent was removed and the residue purified by column chromatography (silica gel, hexanes/EtOAc, 3:1) to give the title product (80 mg, 60%); MS ESI [M+H]+ 208.08, calcd for [C11H13NOS+H]+ 207.8.
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
60%

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